5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by acidification to yield the desired oxadiazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or acylated thiol derivatives.
Scientific Research Applications
5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can interact with nucleic acids or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 3-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Uniqueness
5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring and thiol group provide a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
885460-61-7 |
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Molecular Formula |
C12H14N2OS2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C12H14N2OS2/c1-2-7-3-4-9-8(5-7)6-10(17-9)11-13-14-12(16)15-11/h6-7H,2-5H2,1H3,(H,14,16) |
InChI Key |
ZWWRMBJAUODDAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C3=NNC(=S)O3 |
Origin of Product |
United States |
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